N-(2-ethoxyphenyl)-3-phenylbutanamide
Description
N-(2-Ethoxyphenyl)-3-phenylbutanamide is a synthetic carboxamide derivative characterized by a butanamide backbone substituted with a phenyl group at the 3-position and an ethoxyphenyl moiety at the amide nitrogen. The phenylbutanamide moiety suggests possible applications in medicinal chemistry, akin to 3-oxo-2-phenylbutanamide, a known precursor in amphetamine synthesis () .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-17-12-8-7-11-16(17)19-18(20)13-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGWZGLERXQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-phenylbutanamide typically involves the reaction of 2-ethoxyaniline with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-3-phenylbutanamide.
Reduction: Formation of N-(2-ethoxyphenyl)-3-phenylbutanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy vs. Alkyl/Aryl Groups
- N-(2-Ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9) This analog replaces the ethoxy group with an ethyl substituent. However, the dimethylbutanamide chain introduces steric hindrance, which may limit binding efficiency compared to the linear 3-phenylbutanamide chain in the target compound .
N-(4,5-Dibromo-2-ethoxyphenyl) Benzenesulfonamide
A sulfonamide derivative synthesized via bromination (), this compound highlights the impact of replacing the carboxamide group with a sulfonamide. Sulfonamides exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing ionization states under physiological conditions .
Carbonyl Group Modifications
- 3-Oxo-2-Phenylbutanamide (Item No. 28359) The ketone group at the 3-position (vs. phenyl in the target compound) increases electrophilicity, making it reactive in nucleophilic addition reactions. This property underpins its role as an amphetamine precursor (). In contrast, the phenyl group in N-(2-ethoxyphenyl)-3-phenylbutanamide likely enhances aromatic stacking interactions, favoring receptor binding .
Crystallographic and Conformational Features
N-(2-Ethoxyphenyl)formamide
Single-crystal X-ray studies reveal near-planar geometry between the ethoxyphenyl and formamide groups, stabilized by intermolecular N–H···O hydrogen bonds (). The butanamide chain in the target compound may introduce torsional flexibility, reducing planarity but improving conformational adaptability for molecular recognition .- 2-Aminobenzothiazole Derivatives Structural analysis shows coplanarity of the 2-ethoxyphenyl group with a pyrimidinone ring ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-3-phenylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. For example, coupling 2-ethoxyaniline with 3-phenylbutanoyl chloride under Schotten-Baumann conditions (e.g., using NaOH/water and dichloromethane as a solvent) can yield the target compound. Key parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal XRD (e.g., using SHELXTL software ) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the amide NH and ethoxy oxygen). Crystallization in ethanol/water mixtures often produces diffraction-quality crystals.
- Spectroscopy : IR confirms amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) stretches. NMR (¹H/¹³C) identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and phenyl proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at –20°C (long-term), 4°C (short-term), and room temperature (with/without light exposure). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at intervals (0, 1, 3, 6 months). Hydrolysis of the amide bond under acidic/basic conditions is a key degradation pathway; use buffered solutions (pH 3–9) to assess susceptibility .
Advanced Research Questions
Q. What computational strategies can predict the biological activity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The ethoxy group may enhance hydrophobic binding in active sites.
- ADMET prediction : Tools like SwissADME estimate logP (~3.5, indicating moderate lipophilicity) and blood-brain barrier permeability. The compound’s amide group may reduce oral bioavailability due to first-pass metabolism .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Critical parameter analysis : Compare reaction protocols for catalysts (e.g., triethylamine vs. DMAP), solvent polarity (toluene vs. DMF), and workup methods. For example, higher yields (>80%) are achieved with anhydrous conditions and inert atmospheres (N₂/Ar).
- Reproducibility testing : Replicate published procedures while systematically varying one parameter (e.g., temperature) to identify sensitivity points. Publish negative results to clarify optimal conditions .
Q. What strategies are recommended for analyzing the compound’s potential as a precursor in illicit drug synthesis?
- Methodological Answer :
- Forensic profiling : Use GC-MS with electron ionization to detect characteristic fragments (e.g., m/z 141 for phenylbutanamide backbone). Compare with reference standards (e.g., Cayman Chemical’s 28359 for 3-oxo-2-phenylbutanamide ).
- Reactivity studies : Investigate reductive amination pathways (e.g., using LiAlH₄) to assess conversion into psychoactive derivatives. Track byproducts via LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
